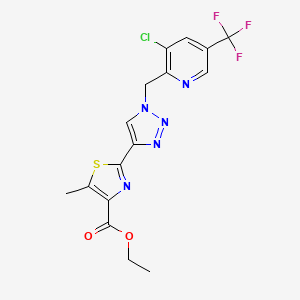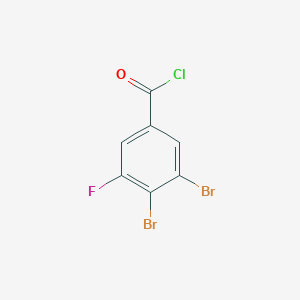
3,4-Dibromo-5-fluorobenzoyl chloride
Übersicht
Beschreibung
3,4-Dibromo-5-fluorobenzoyl chloride: is an organic compound with the molecular formula C7H2Br2ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at the 3 and 4 positions and a fluorine atom at the 5 position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method is the bromination of 5-fluorobenzoyl chloride using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3,4-Dibromo-5-fluorobenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 3,4-Dibromo-5-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4-Dibromo-5-fluorobenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Hydrolysis: Water or aqueous sodium hydroxide solution.
Major Products:
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Reduction: 3,4-Dibromo-5-fluorobenzyl alcohol.
Hydrolysis: 3,4-Dibromo-5-fluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dibromo-5-fluorobenzoyl chloride is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a precursor in the synthesis of various ligands for coordination chemistry.
Biology: In biological research, this compound is used to modify biomolecules, enabling the study of their interactions and functions. It is also used in the synthesis of fluorescent probes and other bioactive molecules.
Medicine: The compound is an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its derivatives have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides, insecticides, and fungicides. It is also used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-5-fluorobenzoyl chloride depends on its application. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Fluorobenzoyl chloride: Similar structure but lacks the bromine substituents.
3,5-Difluorobenzoyl chloride: Contains two fluorine atoms instead of bromine.
2,4-Dichloro-5-fluorobenzoyl chloride: Contains chlorine atoms instead of bromine.
Uniqueness: 3,4-Dibromo-5-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine substituents, which impart distinct reactivity and properties. The combination of these substituents allows for selective reactions and the synthesis of a wide range of derivatives with diverse applications.
Eigenschaften
IUPAC Name |
3,4-dibromo-5-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSJKDIKZHILFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


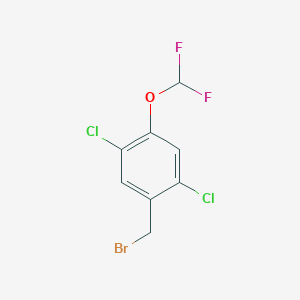
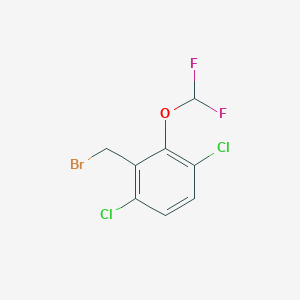

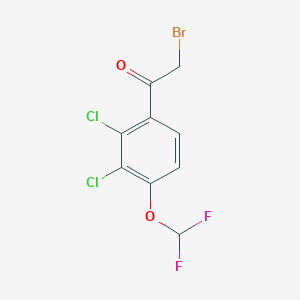

![3-(8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-5-(trifluoromethyl)picolinamide](/img/structure/B1411166.png)
![(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1411171.png)
![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-3-methylbenzamide](/img/structure/B1411172.png)


![8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1411180.png)
![8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1411181.png)
